molecular formula C12H12N2O2S2 B12449237 Methyl 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate

Methyl 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate

Cat. No.: B12449237
M. Wt: 280.4 g/mol
InChI Key: KJLODWNPVZRZCZ-UHFFFAOYSA-N
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Description

Methyl 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate is an organic compound that features a thiadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with methyl 3-bromomethylbenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be implemented. This might include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted benzoate derivatives.

Scientific Research Applications

Methyl 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring is known to interact with various molecular targets, leading to inhibition or activation of specific pathways. This interaction can result in antimicrobial or anticancer effects, depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate is unique due to its combination of a thiadiazole ring with a benzoate ester, which imparts specific chemical and biological properties. This structural uniqueness allows it to be used in a wide range of applications, from medicinal chemistry to material science.

Properties

Molecular Formula

C12H12N2O2S2

Molecular Weight

280.4 g/mol

IUPAC Name

methyl 3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzoate

InChI

InChI=1S/C12H12N2O2S2/c1-8-13-14-12(18-8)17-7-9-4-3-5-10(6-9)11(15)16-2/h3-6H,7H2,1-2H3

InChI Key

KJLODWNPVZRZCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=CC(=CC=C2)C(=O)OC

Origin of Product

United States

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